molecular formula C9H10N4O2S B3212318 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide CAS No. 1099632-71-9

4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide

Cat. No. B3212318
CAS RN: 1099632-71-9
M. Wt: 238.27
InChI Key: FWZBTYAIDBGHFJ-UHFFFAOYSA-N
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Description

The compound “4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile” is an intermediate in the synthesis of Letrozole . It’s also related to a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The IR absorption spectra of some related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compounds were analyzed using various techniques such as NMR and MS analysis .

Scientific Research Applications

Anticancer Properties

The synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids revealed promising anticancer potential . These compounds exhibited inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, some of the most potent compounds demonstrated weak cytotoxic effects toward normal cells, making them attractive candidates for further development as selective and potent anticancer agents.

Methionine Aminopeptidase Inhibition

Certain 4-aryl-1,2,3-triazoles, including derivatives of our compound, have been investigated as inhibitors of human methionine aminopeptidase type 2 (hMetAP2) . This enzyme plays a crucial role in protein synthesis and has implications in cancer. By targeting hMetAP2, these triazoles may offer therapeutic potential.

Apoptosis Induction

Detailed biological studies have suggested that certain derivatives of our compound induce apoptosis in cancer cells . Investigating the molecular mechanisms behind this effect could provide valuable insights.

Safety and Hazards

Some related compounds are harmful in contact with skin, if inhaled, or if swallowed. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H2,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZBTYAIDBGHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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